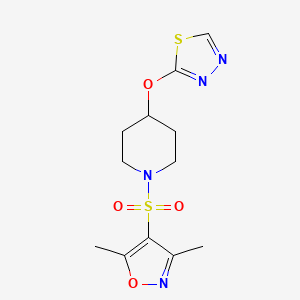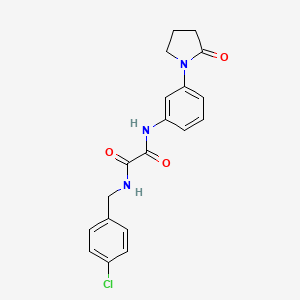
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide, also known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. MPOA is a member of the acridine family of compounds, which have been studied for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties. In
作用机制
The mechanism of action for N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been shown to have antimicrobial and antiviral properties. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. However, one limitation of using N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in lab experiments is its potential toxicity. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been shown to be toxic to some normal cells, and therefore, caution must be taken when using N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in lab experiments.
未来方向
There are several future directions for the study of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide. One area of research is the development of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide, which may provide insights into the development of new cancer therapies. Additionally, the potential use of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in combination with other therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide-based diagnostic tools may provide a new approach for the early detection and treatment of cancer.
合成方法
The synthesis method for N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide involves the reaction of 4-methylbenzoyl chloride with 9-oxo-9,10-dihydroacridine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide. This method has been optimized to yield high purity and high yield of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide.
科学研究应用
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been the subject of many scientific research studies due to its potential applications as a therapeutic agent. One area of research has focused on its antitumor activity. Studies have shown that N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death that is essential for the prevention of cancer.
属性
IUPAC Name |
N-(4-methylphenyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-10-12-16(13-11-15)23-21(25)14-24-19-8-4-2-6-17(19)22(26)18-7-3-5-9-20(18)24/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEQQCBFRBAFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2832297.png)

![2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2832299.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832305.png)

![2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2832307.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2832310.png)
![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2832311.png)

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2832314.png)
![N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2832317.png)
![N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-2-carboxamide](/img/structure/B2832318.png)
![2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2832319.png)